molecular formula C12H14N2O2 B14267555 2-(1H-indol-1-yl)-N-methoxy-N-methylacetamide

2-(1H-indol-1-yl)-N-methoxy-N-methylacetamide

Cat. No.: B14267555
M. Wt: 218.25 g/mol
InChI Key: HMBFVOVYOSZRAE-UHFFFAOYSA-N
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Description

2-(1H-indol-1-yl)-N-methoxy-N-methylacetamide is a synthetic compound that belongs to the indole family Indoles are a significant class of heterocyclic compounds that are widely found in nature and have diverse biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1H-indol-1-yl)-N-methoxy-N-methylacetamide typically involves the reaction of indole derivatives with appropriate acylating agents. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes under acidic conditions to form the indole ring . The resulting indole derivative can then be acylated using N-methoxy-N-methylacetamide under suitable conditions to yield the target compound .

Industrial Production Methods

Industrial production of indole derivatives, including this compound, often involves large-scale Fischer indole synthesis. This method is favored due to its efficiency and the availability of starting materials. The reaction conditions are optimized to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2-(1H-indol-1-yl)-N-methoxy-N-methylacetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include oxindole derivatives, secondary amines, and various substituted indole derivatives .

Scientific Research Applications

2-(1H-indol-1-yl)-N-methoxy-N-methylacetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(1H-indol-1-yl)-N-methoxy-N-methylacetamide involves its interaction with specific molecular targets. The indole ring can interact with various enzymes and receptors, modulating their activity. This interaction can lead to the inhibition of certain biological pathways, contributing to its therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(1H-indol-1-yl)-N-methoxy-N-methylacetamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its N-methoxy-N-methylacetamide moiety enhances its solubility and bioavailability, making it a valuable compound for research and industrial applications .

Properties

Molecular Formula

C12H14N2O2

Molecular Weight

218.25 g/mol

IUPAC Name

2-indol-1-yl-N-methoxy-N-methylacetamide

InChI

InChI=1S/C12H14N2O2/c1-13(16-2)12(15)9-14-8-7-10-5-3-4-6-11(10)14/h3-8H,9H2,1-2H3

InChI Key

HMBFVOVYOSZRAE-UHFFFAOYSA-N

Canonical SMILES

CN(C(=O)CN1C=CC2=CC=CC=C21)OC

Origin of Product

United States

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